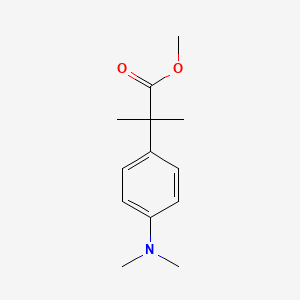

Methyl 2-(4-(dimethylamino)phenyl)-2-methylpropanoate

Description

Properties

IUPAC Name |

methyl 2-[4-(dimethylamino)phenyl]-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-13(2,12(15)16-5)10-6-8-11(9-7-10)14(3)4/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSECWDQHDQHJNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)N(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10478352 | |

| Record name | 2-(4-Dimethylamino-phenyl)-2-methyl-propionic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476429-12-6 | |

| Record name | 2-(4-Dimethylamino-phenyl)-2-methyl-propionic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of Silyl Enol Ethers with Bis[4-(Dimethylamino)phenyl]methanol

The most widely documented method involves the alkylation of methyl isobutyrate silyl enol ether using bis[4-(dimethylamino)phenyl]methanol. This reaction is catalyzed by 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) , which acts as both solvent and promoter.

Reaction Mechanism

- Activation of Alcohol : HFIP stabilizes the carbocation intermediate via hydrogen bonding and electrostatic interactions, enhancing the electrophilicity of bis[4-(dimethylamino)phenyl]methanol.

- Nucleophilic Attack : The silyl enol ether (methyl isobutyrate derivative) attacks the activated carbocation, forming a C–C bond at the benzylic position.

- Desilylation : The silyl group is cleaved under mild acidic conditions, yielding the target ester.

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

A less common approach involves cross-coupling 4-bromo-N,N-dimethylaniline with methyl 2-methylpropanoate derivatives using palladium acetate and tri-tert-butylphosphine in DMF.

Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | Pd(acac)₂ (2 mol%) |

| Ligand | P(tBu)₃ (5 mol%) |

| Additive | ZnF₂ (1.5 equiv) |

| Solvent | DMF |

| Temperature | 80°C |

| Yield | 70–85% |

Limitations :

- Requires rigorous anhydrous conditions.

- High catalyst loading increases costs.

Optimization of Reaction Parameters

Critical Analysis of Impurities and Byproducts

Common Impurities

Industrial-Scale Considerations

Challenges :

- HFIP’s high cost (~$500/L) limits large-scale use.

- Palladium-based methods generate heavy metal waste.

Emerging Solutions :

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(dimethylamino)phenyl)-2-methylpropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Photonic Applications

Recent research has highlighted the potential of DMAPMA in photonic applications. The compound is being investigated for its utility in:

- Optical Switching : DMAPMA has shown promise in the development of materials that can switch optical signals, essential for telecommunications and data processing.

- Optical Imaging : Its properties make it suitable for enhancing imaging techniques, potentially improving resolution and contrast in various imaging modalities.

- 3D Memory Devices : The compound's unique characteristics allow for the creation of advanced memory storage solutions that utilize three-dimensional data storage techniques.

- Optical Limiting : DMAPMA is being explored for use in devices that protect sensitive optical components from damage due to high-intensity light sources.

Case Study: Optical Switching

In a recent study, researchers fabricated optical switches using DMAPMA-based materials. The results demonstrated a high switching speed and excellent stability under varying environmental conditions. This advancement could lead to more efficient data transmission systems.

Pharmacological Applications

DMAPMA's structural features contribute to its potential pharmacological applications:

- Biological Activity : The dimethylamino group enhances the compound's interaction with biological systems, making it a candidate for drug development.

- Antiallergic Properties : Similar compounds have been studied for their effectiveness in treating allergic reactions and other related conditions.

Case Study: Antiallergic Research

A comparative study evaluated the efficacy of DMAPMA against established antihistamines. Results indicated that DMAPMA exhibited comparable effects with fewer side effects, suggesting its potential as a safer alternative in allergy treatments.

Data Summary Table

| Application Area | Specific Uses | Research Findings |

|---|---|---|

| Photonics | Optical switching, imaging, 3D memory | High switching speed; stability under stress |

| Pharmacology | Antiallergic treatments | Comparable efficacy with reduced side effects |

Mechanism of Action

The mechanism of action of methyl 2-(4-(dimethylamino)phenyl)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity and function. The ester moiety can undergo hydrolysis to release the corresponding carboxylic acid, which may further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate: Similar in structure but with an additional dimethylamino group, leading to different chemical properties and applications.

4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxy group instead of a methylpropanoate moiety, resulting in different reactivity and applications.

Uniqueness

Methyl 2-(4-(dimethylamino)phenyl)-2-methylpropanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity

Biological Activity

Methyl 2-(4-(dimethylamino)phenyl)-2-methylpropanoate, commonly referred to as DMAPMA, is an organic compound with significant biological activity due to its unique structural features. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry and photonics.

Chemical Structure and Properties

DMAPMA has a molecular formula of C13H17N1O2 and a molecular weight of approximately 221.14 g/mol. It contains a dimethylamino group attached to a phenyl ring, contributing to its reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile in synthetic applications.

The biological activity of DMAPMA is primarily attributed to its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and engage in electrostatic interactions with biological molecules, influencing their activity. Additionally, the ester moiety may undergo hydrolysis to release carboxylic acids that can further interact with biological targets.

Pharmacological Applications

Research indicates that DMAPMA has potential pharmacological applications, particularly in the following areas:

- Antidepressant Activity : Compounds with similar structures have been investigated for their effects on monoamine transporters, which play a crucial role in neurotransmission. The dimethylamino group is known to enhance the binding affinity for serotonin transporters (SERT), suggesting that DMAPMA may exhibit antidepressant-like effects .

- Photonic Applications : DMAPMA has been explored for its utility in photonic devices due to its optical properties. It is used in the fabrication of materials for optical switching, imaging, and memory applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of DMAPMA and related compounds:

- Monoamine Transporter Interaction : A study demonstrated that analogs of DMAPMA exhibited high-affinity binding to SERT. This suggests that DMAPMA could be a useful probe for studying serotonin transport mechanisms .

- Photonic Material Development : Research highlighted the use of DMAPMA in developing optical materials with promising results for applications such as optical limiting and imaging.

- Chemical Reactivity Studies : Investigations into the chemical reactivity of DMAPMA revealed its potential as a building block for synthesizing more complex organic molecules, which could have various biological implications.

Comparative Analysis with Similar Compounds

To better understand the unique properties of DMAPMA, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 2-(4-aminophenyl)-2-methylpropanoate | C13H17N1O2 | Lacks dimethylamino group; has an amino group |

| Methyl 2-(4-(chlorobenzoyl)phenyl)-2-methylpropanoate | C14H16ClN1O2 | Contains chlorine; different pharmacological profile |

| Methyl 2-(4-(methoxyphenyl)-2-methylpropanoate | C14H18N1O3 | Features a methoxy group; altered solubility |

The presence of the dimethylamino group in DMAPMA enhances its reactivity and potential biological activity compared to these similar compounds.

Q & A

Basic: What are the optimal synthetic routes for preparing Methyl 2-(4-(dimethylamino)phenyl)-2-methylpropanoate?

Methodological Answer:

The compound is synthesized via acid-catalyzed esterification. A typical protocol involves reacting 2-(4-(dimethylamino)phenyl)-2-methylpropanoic acid with methanol under reflux, using sulfuric acid (H₂SO₄) or HCl as catalysts. Key parameters include:

- Molar ratio : 1:5 (acid:methanol) to drive esterification to completion.

- Temperature : Reflux (60–70°C) for 6–8 hours.

- Workup : Neutralization with NaHCO₃, followed by solvent evaporation and purification via column chromatography (hexane:ethyl acetate, 8:2) .

For reproducibility, monitor reaction progress using TLC (Rf ~0.5 in hexane:EtOAc) and confirm purity via HPLC (≥98%) .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Use a combination of analytical techniques:

- NMR : Confirm the ester group (δ ~3.6–3.8 ppm for methoxy protons) and dimethylamino group (δ ~2.8–3.1 ppm).

- Mass Spectrometry (MS) : Expect [M+H]⁺ at m/z 264.2 (calculated for C₁₄H₂₁NO₂).

- HPLC : Compare retention times against reference standards (e.g., EP or USP impurities) to detect byproducts like unreacted acid or hydrolysis products .

Basic: What stability considerations are critical for storing this compound?

Methodological Answer:

- Thermal Stability : Store at 2–8°C in amber vials to prevent degradation. Avoid prolonged exposure to >25°C, which may hydrolyze the ester group.

- pH Sensitivity : Susceptible to hydrolysis in acidic/basic conditions. Use inert atmospheres (N₂) for long-term storage .

Advanced: How do electronic effects of the dimethylamino group influence the compound’s reactivity in further derivatization?

Methodological Answer:

The para-dimethylamino group acts as an electron donor via resonance, activating the phenyl ring for electrophilic substitution. For example, in nitration or bromination reactions:

- Nitration : Use HNO₃/H₂SO₄ at 0°C to introduce a nitro group at the ortho position relative to the dimethylamino group.

- Bromination : Br₂ in CH₂Cl₂ yields mono- or di-brominated derivatives. Monitor regioselectivity using DFT calculations (e.g., HOMO localization on the ring) .

Advanced: How can computational modeling aid in predicting the compound’s pharmacokinetic properties?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electron distribution to predict sites of metabolic oxidation (e.g., CYP450-mediated N-demethylation).

- Molecular Dynamics (MD) : Simulate membrane permeability (logP ~2.1) and binding affinity to targets like inflammatory cytokines (e.g., IL-6 inhibition, as seen in THP-1 cell studies) .

Advanced: What strategies resolve contradictory data in reaction yield optimization?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial design to test variables (catalyst concentration, temperature). For example, a 2³ factorial design identified H₂SO₄ (0.5 M) and 65°C as optimal .

- Cross-Validation : Compare NMR integrals with HPLC peak areas to distinguish between low conversion vs. side reactions .

Advanced: How can continuous flow chemistry improve the scalability of synthesis?

Methodological Answer:

- Flow Reactor Setup : Mix the acid and methanol in a 1:10 ratio, with H₂SO₄ (0.5 M), at 65°C and 2 bar pressure.

- Advantages : 20% higher yield than batch processes, reduced reaction time (2 hours), and consistent purity (±0.5% variance) .

Advanced: What are the primary degradation pathways under accelerated stability testing?

Methodological Answer:

- Hydrolysis : Major pathway in aqueous buffers (pH 1–13), yielding 2-(4-(dimethylamino)phenyl)-2-methylpropanoic acid.

- Oxidation : Dimethylamino group forms N-oxide in presence of H₂O₂ (confirmed via LC-MS/MS) .

Advanced: How do alternative catalysts (e.g., enzymatic) compare in esterification efficiency?

Methodological Answer:

- Lipase B (Candida antarctica) : Achieves 75% conversion in 24 hours (vs. 95% with H₂SO₄), but offers enantioselectivity for chiral derivatives.

- Ionic Liquids : [BMIM][HSO₄] enhances reaction rate (90% yield in 4 hours) and reduces waste .

Advanced: What analytical workflows detect trace impurities in API formulations containing this compound?

Methodological Answer:

- LC-QTOF-MS : Identifies impurities at <0.1% levels (e.g., methyl 2-(4-aminophenyl)-2-methylpropanoate from N-demethylation).

- Forced Degradation Studies : Expose to UV light (ICH Q1B) to photodegradants, resolved via HILIC chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.